Boc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl
Description
Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl is a protected poly-lysine derivative featuring sequential lysine residues with orthogonal protective groups:
- Boc (tert-butyloxycarbonyl): Protects the N-terminal amine.
- Z (benzyloxycarbonyl): Protects the ε-amino group of lysine side chains.
- OBzl (benzyl ester): Protects the C-terminal carboxyl group.
This compound is synthesized via stepwise solid-phase peptide synthesis (SPPS) or solution-phase methods, leveraging coupling agents like DCC (dicyclohexylcarbodiimide) and Fmoc/Boc chemistry. Its design enables precise control over polymerization and deprotection steps, making it valuable in peptide drug development and biomaterial engineering .
Properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H88N8O15/c1-68(2,3)91-67(85)76-57(39-21-25-43-71-65(83)89-48-53-33-15-7-16-34-53)61(79)74-55(37-19-23-41-69-63(81)87-46-51-29-11-5-12-30-51)59(77)73-56(38-20-24-42-70-64(82)88-47-52-31-13-6-14-32-52)60(78)75-58(62(80)86-45-50-27-9-4-10-28-50)40-22-26-44-72-66(84)90-49-54-35-17-8-18-36-54/h4-18,27-36,55-58H,19-26,37-49H2,1-3H3,(H,69,81)(H,70,82)(H,71,83)(H,72,84)(H,73,77)(H,74,79)(H,75,78)(H,76,85)/t55-,56-,57-,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMZXGQHERABJL-FFWKYUIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CCCCNC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H88N8O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-Obzl, a lysine derivative, has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, applications, and various biological effects supported by research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 477.508 g/mol
- Melting Point : 108-115°C
- Density : 1.3±0.1 g/cm³
This compound is characterized by its multiple lysine residues, which enhance its solubility and reactivity in various biochemical applications. The presence of the benzyloxycarbonyl (Boc) group provides stability during peptide synthesis and protects the amino group from premature reactions.
Synthesis
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The Boc group is used to protect the amino groups during the coupling process, allowing for sequential addition of lysine residues. Following synthesis, deprotection is achieved using trifluoroacetic acid (TFA) to yield the active peptide.
1. Cellular Interactions
This compound has been studied for its interactions with cellular components. Research indicates that peptides containing multiple lysine residues can enhance cellular uptake and improve the efficacy of drug delivery systems. Specifically, lysine derivatives are known to interact favorably with negatively charged cell membranes, facilitating translocation into cells .
2. Antimicrobial Properties
Studies have shown that cationic peptides derived from lysine exhibit significant antimicrobial activity. Boc-Lys(Z) derivatives have been tested against various bacterial strains, demonstrating their potential as antimicrobial agents due to their ability to disrupt bacterial membranes .
3. Peptide Conjugates for Drug Delivery
This compound serves as a precursor for synthesizing peptide conjugates that can be used in targeted drug delivery systems. For instance, conjugation with anticancer agents has been explored to enhance therapeutic efficacy while minimizing systemic toxicity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of Boc-Lys(Z) derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that increasing the number of lysine residues enhanced the peptides' ability to permeabilize bacterial membranes, leading to increased bactericidal activity .
Case Study 2: Drug Delivery Systems
In another study, Boc-Lys(Z) was conjugated with a chemotherapeutic agent and tested in vitro for cellular uptake and cytotoxicity against cancer cell lines. The results showed enhanced cellular uptake compared to non-conjugated drugs, indicating that lysine-rich peptides could improve drug delivery efficiency .
Applications in Research and Industry
Comparison with Similar Compounds
Structural and Functional Comparisons
| Compound | Structure | Protective Groups | Key Applications | Molecular Weight | Log Po/w |
|---|---|---|---|---|---|
| Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl | Homopolymer of lysine with Boc, Z, and OBzl protections | Boc (N-term), Z (side chain), OBzl (C-term) | Peptide synthesis, drug delivery systems | ~1,200–1,300* | ~2.0–3.0† |
| p[(K(Z)-ran-E(OBzl))-b-Y(OBzl)] | Block copolymer of Lys(Z), Glu(OBzl), and Tyr(OBzl) | Z, OBzl | pH-responsive drug carriers | Variable (~5,000–20,000) | N/A |
| Z-Lys(Boc)-OH | Single lysine with Boc and Z protections | Boc (α-amine), Z (ε-amine) | Intermediate in peptide synthesis | 380.44 | 2.15 (XLOGP3) |
| Boc-Lys(Z)-Leu-Ala-Lys(Z)-Lys(Z)-Leu-Ala-OMe | Mixed-sequence peptide with Leu, Ala, and Lys(Z) residues | Boc, Z, OMe | Antimicrobial peptide analogs | 1,288 | N/A |
*Estimated based on ; †Predicted based on Z-Lys(Boc)-OH data .
Key Differences:
Polymer Type: this compound is a homopolymer, whereas copolymers like p[K(Z)-ran-E(OBzl)] incorporate multiple amino acids (e.g., glutamic acid) for tunable hydrophobicity and charge .
Terminal Groups : The OBzl ester in this compound contrasts with methyl esters (OMe) or free carboxylates in other peptides, affecting solubility and reactivity .
Bioavailability: Z-Lys(Boc)-OH, a monomeric derivative, exhibits high gastrointestinal absorption and non-BBB permeability, whereas polymeric forms like this compound likely have reduced absorption due to higher molecular weight .
Pharmacological and Material Properties
| Property | This compound | p[K(Z)-ran-E(OBzl)] | Z-Lys(Boc)-OH |
|---|---|---|---|
| Solubility | Low in water; soluble in DCM/DMF | Tunable via Glu(OBzl) content | Moderate (0.24 mg/ml) |
| Thermal Stability | High (decomposition >200°C) | Variable based on copolymer ratio | N/A |
| Drug Delivery Potential | High (controlled release via deprotection) | High (pH-responsive) | Low (monomeric) |
Preparation Methods
Starting Materials
- H-Lys(Z)-OH : N6-carbobenzyloxy-L-lysine, with purity ≥99%, is the fundamental building block for the synthesis.
- Boc-Lys(Z)-OH : N-terminal protected lysine with Boc and Z protecting groups.
- Benzyl ester (obzl) : Used to protect the C-terminal carboxyl group.
Activation and Coupling Strategy
The most common method for coupling involves the use of mixed anhydrides formed by reacting the protected amino acid or peptide acid with an alkyl chloroformate in the presence of a tertiary amine base. This mixed anhydride then reacts with the amino group of the next amino acid or peptide ester to form the peptide bond.
- Mixed Anhydride Formation : The protected amino acid (e.g., Boc-Lys(Z)-OH) is activated by reaction with an alkyl chloroformate such as isobutyl chloroformate or menthyl chloroformate in the presence of a tertiary amine base (e.g., N-methylmorpholine or N-methylpiperidine).
- Coupling : The activated mixed anhydride intermediate reacts with the amino group of the next protected lysine ester (e.g., H-Lys(Z)-OMe) to form the peptide bond.
This method is favored for its ability to minimize racemization and side reactions when carefully controlled.
Solvent and Temperature Conditions
- Solvents : Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used. THF is preferred for lower racemization rates compared to halogenated solvents.
- Temperature : Activation and coupling are typically conducted at low temperatures (around -15°C to -5°C) to reduce side reactions such as racemization and urethane formation.
Bases and Their Effects
The choice of tertiary amine base significantly affects the yield and purity of the product:
The data clearly show that N-methylpiperidine and N-methylmorpholine are preferred bases for the mixed anhydride method in the synthesis of protected lysine peptides.
Control of Urethane Formation and Racemization
- Urethane Formation : Side reaction mainly caused by aminolysis of the carbonate moiety of the mixed anhydride or unconsumed chloroformate. Using a slight excess (about 5%) of the protected amino acid substrate helps consume all chloroformate, reducing urethane byproducts.
- Racemization : Using menthyl chloroformate instead of isobutyl chloroformate reduces racemization by approximately half. Lower temperatures and choice of solvent (THF preferred) also minimize racemization.
Work-up and Purification
After coupling, the reaction mixture is typically worked up by aqueous extraction to remove water-soluble impurities and unreacted reagents. The protected peptide is then isolated by precipitation or chromatography. High-performance liquid chromatography (HPLC) is used to analyze the purity and quantify side products such as urethanes and racemized peptides.
Summary Table of Key Parameters in Preparation
| Parameter | Optimal Condition | Effect on Product Quality |
|---|---|---|
| Activation reagent | Isobutyl chloroformate or menthyl chloroformate | Menthyl chloroformate reduces racemization |
| Base | N-Methylpiperidine or N-Methylmorpholine | Minimizes urethane formation |
| Solvent | Tetrahydrofuran (THF) | Lower racemization than halogenated solvents |
| Temperature | -15°C to -5°C | Reduces racemization and side reactions |
| Substrate excess | 5% excess of protected amino acid | Reduces unreacted chloroformate, lowers urethane |
| Analysis method | HPLC and NMR | Quantifies product purity and side products |
Q & A
Q. What are the critical steps for synthesizing Boc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl with high purity?
The synthesis requires sequential protection of lysine residues using benzyloxycarbonyl (Z) groups, followed by Boc protection at the N-terminus and OBzl esterification at the C-terminus. Key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxylic acid groups for amide bond formation. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ reverse-phase HPLC or flash chromatography to isolate the product, ensuring removal of unreacted monomers and side products. Purity should exceed 95% for reliable downstream applications .
- Characterization : Confirm structural integrity using -NMR (e.g., δ 7.3 ppm for benzyl protons) and mass spectrometry (expected [M+H] ~1,500–1,600 Da) .
Q. How can researchers optimize solubility for this compound in peptide polymerization studies?
Solubility challenges arise from the hydrophobic benzyl groups. Methodological adjustments include:
- Solvent Selection : Use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 10–20% (v/v) in dichloromethane (DCM) to enhance dissolution .
- Temperature Control : Conduct reactions at 0–4°C to reduce aggregation while maintaining reactivity .
Advanced Research Questions
Q. How do reactivity ratios influence copolymer composition when incorporating this compound into peptide-based polymers?
Reactivity ratios (, ) determine monomer incorporation during copolymerization. For example:
- In copolymerizing Lys(Z)-NCA () and Glu(OBzl)-NCA (), the faster-reacting Glu(OBzl)-NCA dominates early stages, but Lys(Z)-NCA compensates at ~30% conversion .
- Adjusting Feed Ratios : To achieve a 1:1 Lys(Z):Glu(OBzl) ratio, start with a 60:40 monomer feed and monitor via -NMR integration of benzyl peaks .
| Monomer Feed Ratio (Lys(Z):Glu(OBzl)) | Observed Copolymer Composition (Low Conversion) |
|---|---|
| 50:50 | 35:65 |
| 60:40 | 48:52 (at 30% conversion) |
Q. What experimental strategies address contradictions in Boc-lys(Z)-...-obzl stability data during solid-phase synthesis?
Discrepancies in stability may arise from solvent polarity, temperature, or residual catalysts. Mitigation approaches include:
- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., deprotected lysine or ester hydrolysis).
- Controlled Deprotection : Replace standard TFA cleavage with milder agents (e.g., 1% TFA in DCM) to preserve OBzl groups .
- Kinetic Studies : Compare half-lives under varying conditions (pH, temperature) to identify degradation pathways .
Q. How can researchers validate the inhibitory activity of Boc-lys(Z)-...-obzl against peptide transporters like PEPT1/2?
- Competitive Binding Assays : Use -labeled glycylsarcosine as a substrate and measure IC values via scintillation counting. Boc-lys(Z)-...-obzl should exhibit sub-millimolar affinity .
- Molecular Dynamics Simulations : Map interactions between the compound’s Z groups and transporter binding pockets (e.g., hydrogen bonding with Arg282 in PEPT1) .
Data Analysis & Presentation Guidelines
Q. What statistical methods are appropriate for analyzing copolymerization kinetics?
- Nonlinear Regression : Fit monomer consumption data to the Mayo-Lewis equation to calculate and .
- Error Propagation : Use bootstrap resampling to quantify uncertainty in reactivity ratios, ensuring 95% confidence intervals are reported .
Q. How should researchers present conflicting data on Boc-lys(Z)-...-obzl’s stability in publications?
- Transparent Reporting : Clearly state experimental variables (e.g., solvent purity, temperature fluctuations) in the "Methods" section .
- Supplementary Figures : Include raw NMR spectra or HPLC chromatograms in supporting information to allow independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
